Adefovir-d4 diphosphate (triethylamine)
CAS No.:
Cat. No.: VC16676570
Molecular Formula: C14H29N6O10P3
Molecular Weight: 538.36 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H29N6O10P3 |
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Molecular Weight | 538.36 g/mol |
IUPAC Name | [2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
Standard InChI | InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
Standard InChI Key | CMMZUURGSBCDLQ-PBCJVBLFSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |
Canonical SMILES | CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Synthesis and Purification
The synthesis of adefovir-d4 diphosphate involves a multi-step process starting from non-deuterated adefovir:
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Deuteration: Adefovir undergoes hydrogen-deuterium exchange at the ethoxy group using deuterated solvents (e.g., D2O) and catalysts like palladium on carbon .
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Phosphorylation: The deuterated intermediate is phosphorylated using POCl3 in a dimethylformamide (DMF) medium, followed by hydrolysis to yield the diphosphate .
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Salt Formation: The diphosphate is converted to its triethylamine salt by reaction with triethylamine in anhydrous methanol, enhancing solubility for biological assays .
Purification employs high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/ammonium acetate buffer (pH 5.0) . The final product typically achieves >98% purity, verified by liquid chromatography-mass spectrometry (LC-MS) .
Research Applications
Metabolic Pathway Analysis
Adefovir-d4 diphosphate is widely used to study nucleotide metabolism in HBV-infected hepatocytes. Deuterium labeling enables quantification of intracellular phosphorylation rates using LC-MS/MS, revealing insights into drug activation kinetics .
Table 2: Key Research Findings Using Adefovir-d4 Diphosphate
Study Focus | Methodology | Key Outcome | Source |
---|---|---|---|
Phosphorylation Efficiency | LC-MS/MS of hepatocyte lysates | 62% conversion to active metabolite | |
Drug-Drug Interactions | Co-administration with tenofovir | No significant metabolic interference | |
Resistance Mutations | HBV polymerase sequencing | rtN236T mutation reduces binding |
Proteomics and Enzyme Kinetics
The compound serves as a substrate for phosphotransferase assays, quantifying enzyme activity in viral replication complexes. Deuterium labeling minimizes background noise in mass spectrometry-based assays .
Supplier | Purity | Price (per mg) | Lead Time |
---|---|---|---|
Chemsky International | >98% | $480 | 2 weeks |
Energy Chemical | >95% | $310 | 3 weeks |
BOC Sciences | >99% | $520 | 4 weeks |
Future Directions
Ongoing research explores adefovir-d4 diphosphate’s utility in:
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